N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, reduction may produce amine derivatives, and substitution reactions may result in various substituted nicotinamide derivatives .
Scientific Research Applications
N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and nicotinamide analogs. Some examples are:
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
N-Cyclopentyl-6-piperidin-4-ylnicotinamide dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl and piperidinyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cyclopentyl-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c20-16(19-14-3-1-2-4-14)13-5-6-15(18-11-13)12-7-9-17-10-8-12;;/h5-6,11-12,14,17H,1-4,7-10H2,(H,19,20);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQJPGXVPQSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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